molecular formula C19H20N4O4 B6099630 5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6099630
M. Wt: 368.4 g/mol
InChI Key: XSZRUVHJKKHGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrazine moiety, and a methoxy-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the pyrazine moiety, and the attachment of the methoxy-methylphenoxy group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methoxyphenoxy)methyl]phenyl compounds: These compounds share structural similarities with the methoxy-methylphenoxy group.

    Pyrazine derivatives: Compounds containing the pyrazine moiety, which may exhibit similar chemical and biological properties.

    Oxazole derivatives: Compounds with the oxazole ring, which are often studied for their diverse chemical reactivity and biological activity.

Uniqueness

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-4-5-17(18(6-12)25-3)26-11-15-7-16(23-27-15)19(24)22-10-14-9-20-13(2)8-21-14/h4-9H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZRUVHJKKHGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)NCC3=NC=C(N=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.